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Compound of Interest

Compound Name: CPN-267

Cat. No.: B15608937

For Immediate Release

This technical guide provides an in-depth overview of the chemical structure, mechanism of
action, and pharmacological data of SCO-267, a novel, orally available full agonist of G-protein-
coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). Developed for
the potential treatment of type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH),
SCO-267 has demonstrated promising results in preclinical and clinical studies.[1][2][3] This
document is intended for researchers, scientists, and professionals in the field of drug
development.

Chemical Identity and Properties

SCO-267 is chemically identified as (3S)-3-cyclopropyl-3-{2-[(1-{2-[(2,2-dimethylpropyl)(6-
methylpyridin-2-yl)carbamoyl]-5-methoxyphenyl}piperidin-4-yl)methoxy]pyridin-4-yl}propanoic
acid.[4][5] It possesses a unique chemical structure, featuring a 2-carbamoylphenyl piperidine
moiety, which distinguishes it from other GPR40 agonists.[6]
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Property Value Source

(3S)-3-cyclopropyl-3-{2-[(1-{2-
[(2,2-dimethylpropyl)(6-
methylpyridin-2-

IUPAC Name yl)carbamoyl]-5- [415]
methoxyphenyl}piperidin-4-
yl)methoxy]pyridin-4-
yl}propanoic acid

Molecular Formula C36H46N405 [71[8]
Molecular Weight 614.77 g/mol [7]
CAS Number 1656261-09-4 [8]

Mechanism of Action: Full Agonism of GPR40

SCO-267 functions as a full agonist at the GPR40 receptor, which is predominantly expressed
in pancreatic -cells and enteroendocrine cells.[1][5] Unlike partial agonists such as fasiglifam,
which primarily stimulate insulin secretion, SCO-267's full agonism leads to a broader
physiological response.[1][9] It binds to a distinct allosteric site on the receptor, triggering the
activation of multiple downstream signaling pathways, including Gaq, Gas, and Gal2/13, as
well as B-arrestin recruitment.[7][10] This comprehensive activation results in the enhanced
secretion of a suite of metabolically important hormones:

e Insulin: from pancreatic (3-cells, promoting glucose uptake and utilization.[1][4]

e Glucagon-like peptide-1 (GLP-1): from enteroendocrine cells, which enhances glucose-
dependent insulin secretion, suppresses glucagon release, and promotes satiety.[1][4]

e Glucose-dependent insulinotropic polypeptide (GIP): from enteroendocrine cells, which also
stimulates insulin secretion.[1]

o Peptide YY (PYY): from enteroendocrine cells, which is involved in reducing appetite and
food intake.[1][4]

» Glucagon: from pancreatic a-cells, which plays a role in liver metabolism.[1]
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Signaling pathway of SCO-267 via GPR40 activation.

Preclinical Pharmacology

In vitro and in vivo preclinical studies have demonstrated the potent and efficacious nature of

SCO-267.

In Vitro Activity
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Cell Line Assay Endpoint Result
CHO (high hGPR40 _
} GPR40 Agonism EC50 1.3 nmol/L
expression)
CHO (high hGPR40 ) 125% of y-linolenic
) GPR40 Agonism Emax )
expression) acid
CHO (low hGPR40 _
) GPR40 Agonism EC50 12 nmol/L
expression)
CHO (low hGPR40 ) 201% of y-linolenic
. GPR40 Agonism Emax i
expression) acid
MING cells Insulin Secretion - Stimulated
GLUTag cells GLP-1 Release - Induced
Data sourced from[11]
In Vivo Animal Models
Diabetic Rat Model (N-STZ-1.5)
Parameter Treatment Dose (mg/kg) Outcome
Significant reduction
Plasma Glucose SCO-267 1.0, 3.0 60 min after glucose
loading
Plasma Insulin SCO-267 1.0,3.0 Increased
Plasma GLP-1 SCO-267 1.0,3.0 Increased
Stronger effect than
SCO-267 (repeated ) o
Glucose Tolerance high-dose fasiglifam
low-dose)
(10 mg/kg)
Data sourced from[11]
Diet-Induced Obese (DIO) Rat Model
© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.bioworld.com/articles/672167-sco-267-a-novel-gpr40-full-agonist-improves-glucose-control-in-rats?v=preview
https://www.bioworld.com/articles/672167-sco-267-a-novel-gpr40-full-agonist-improves-glucose-control-in-rats?v=preview
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Parameter Treatment Dose (mg/kg) Outcome

Plasma GLP-1 SCO0-267 0.3,1,3 Significant increase
Plasma PYY SCO-267 1,3 Significant increase
Total Food Intake SCO-267 03,1,3 Reduced

Body Weight SCO0-267 0.3,1,3 Decreased

Data sourced from[11]
[12]

Clinical Pharmacology

A Phase 1 clinical trial of SCO-267 has been conducted in healthy adults and patients with
diabetes.[13][14] The study evaluated the safety, tolerability, pharmacokinetics, and
pharmacodynamics of single and multiple ascending doses.[13][14]

Key Clinical Findings
o Safety and Tolerability: SCO-267 was found to be generally safe and well-tolerated at all

evaluated single and multiple doses.[13][15] No severe treatment-emergent adverse events
were reported, and no hypoglycemia was induced.[16][17]

o Pharmacokinetics: Plasma concentrations of SCO-267 increased in a dose-dependent
manner and were maintained for 24 hours, supporting the potential for once-daily oral
dosing.[13] Repeated administration did not alter its pharmacokinetic profile.[13]

e Pharmacodynamics:

o Single and repeated doses of SCO-267 stimulated the secretion of insulin, glucagon, GLP-
1, GIP, and PYY in healthy adults.[13][15]

o In patients with diabetes, a single dose of SCO-267 stimulated these hormones, leading to
a decrease in fasting hyperglycemia and improved glycemic control during an oral glucose
tolerance test.[13][15]
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Population Dose Outcome

) ) ) Stimulated secretion of insulin,
Single and multiple ascending
Healthy Adults glucagon, GLP-1, GIP, and
doses
PYY

Decreased fasting
hyperglycemia, improved

Patients with Diabetes Single dose (40mg and 80mg) glycemic control during OGTT,
and stimulated hormone

secretion

Data sourced from[13][17]

Experimental Protocols
In Vitro GPR40 Agonism Assay

The agonistic activity of SCO-267 against GPR40 was assessed in Chinese Hamster Ovary
(CHO) cells stably expressing high or low levels of human GPR40.[11] The intracellular calcium
concentration was measured as an indicator of Gg-mediated signaling. The half-maximal
effective concentration (EC50) and maximum efficacy (Emax) were determined and compared
to known GPR40 agonists.[11]

Animal Studies

Neonatally streptozotocin-induced diabetic rats (N-STZ-1.5) and diet-induced obese (DIO) rats
were used as models for type 2 diabetes and obesity, respectively.[4] SCO-267 was
administered orally, and various parameters, including plasma glucose, insulin, GLP-1, PYY
levels, food intake, and body weight, were measured at different time points.[4][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Chemical Architecture and Biological Profile of
SCO-267: A GPR40 Full Agonist]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15608937#the-chemical-structure-of-sco-267]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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